1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole
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Overview
Description
1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
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Scientific Research Applications
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including structures similar to 1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole, have been identified as potent inhibitors of mammalian type I DNA topoisomerase. These compounds, through their interaction with the enzyme, may offer a pathway to new therapeutic agents targeting DNA replication processes in various diseases. A study synthesized and evaluated several benzimidazole derivatives, finding that compounds with specific electronic characteristics exhibited significant inhibition of topoisomerase I activity (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antioxidant Properties
Benzimidazole derivatives have also demonstrated promising antioxidant properties, which are crucial in combating oxidative stress in biological systems. A research effort focused on synthesizing novel benzimidazole compounds and assessing their effects on lipid peroxidation in rat liver microsomes revealed significant inhibitory activity, suggesting these compounds as potential antioxidant agents (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors. One study investigating 1-butyl-3-methyl-1H-benzimidazolium iodide demonstrated its efficacy as a mixed-type corrosion inhibitor for mild steel in sulfuric acid solutions. This suggests the potential application of similar benzimidazole derivatives in protecting industrial materials from corrosive environments (Xingwen Zheng, Shengtao Zhang, Wenpo Li, L. Yin, J. He, Jinfang Wu, 2014).
Neuropeptide Y Y1 Receptor Antagonism
In the pursuit of antiobesity drugs, benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. Research in this area has aimed at developing compounds that could inhibit NPY-induced food intake. A particular study synthesized a series of novel benzimidazoles with a (4-chlorophenoxy)methyl group, showing potent affinity for the Y1 receptor, highlighting their potential in antiobesity drug development (H. Zarrinmayeh, A. Nunes, P. Ornstein, et al., 1998).
Green Chemistry Applications
The application of benzimidazole derivatives extends into green chemistry, where their incorporation into ionic liquids has been explored. One study highlighted the hydrolysis of a benzimidazole-based ionic liquid, underscoring the importance of considering the environmental and safety aspects of using such compounds in green solvent applications (R. P. Swatloski, J. Holbrey, R. Rogers, 2003).
Future Directions
Properties
IUPAC Name |
1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZEBDXKVKUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.